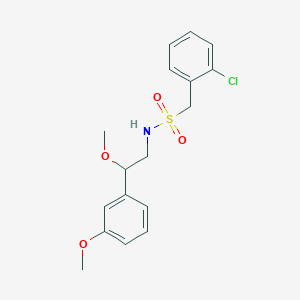

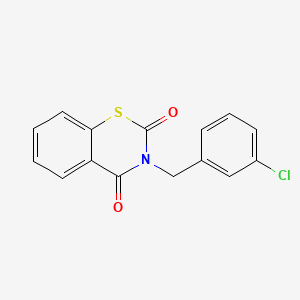

1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by a sulfonamide moiety attached to a methane group. This particular compound includes additional substituents, such as chloro and methoxy groups, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This high reactivity is exploited in further alkylation reactions with aromatic compounds like toluene and anisole. Similarly, N-(2-halophenyl)methanesulfonamides can react with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be quite complex. For example, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the N—H bond being syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide H atom is positioned in such a way that it is available to a receptor molecule during biological activity, indicating potential for interaction with biological systems .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in a variety of chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) reveals that a proton transfer from the C—H acid to TBD yields an ion pair, with the N—H protons of protonated TBD molecule being hydrogen-bonded with sulfonyl oxygens. This interaction is well-reflected in the FT-IR spectrum of the complex, and the structure is maintained in chloroform, while in acetonitrile, dissociation of the complex occurs .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro and methoxy groups, as well as the sulfonyl moiety, can affect properties such as solubility, boiling and melting points, and reactivity. The hydrogen bonding capability, as seen in the N—H⋯O interactions, can also influence the compound's behavior in different solvents and its potential for forming complexes with other molecules .

科学的研究の応用

Occupational Health and Environmental Impact of Chlorinated Solvents

Chlorophenyl groups , as part of chlorinated solvents, have been associated with various adverse health effects due to occupational exposure. These effects include toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Studies have highlighted the need for definitive prospective biomarker studies to establish a clear pathway from exposure to health outcomes. The international variance in exposure limits presents an opportunity for natural experiments that could inform future safety standards and mitigation strategies (Ruder, 2006).

Methanotrophs and Methane as a Resource

Research on methanotrophs , bacteria that metabolize methane, has shown potential biotechnological applications in environmental remediation and production of valuable products like biopolymers and lipids. This work highlights the importance of methane as a carbon source for generating a range of compounds, offering insights into how methane's chemical reactivity can be harnessed in sustainable technologies (Strong, Xie, & Clarke, 2015).

Genetic Effects of Ethyl Methanesulfonate

Research on ethyl methanesulfonate (EMS) , a compound related to methanesulfonamides in terms of sulfonate functionality, has shown that EMS is mutagenic across a wide range of organisms. This highlights the importance of understanding the mutagenic potential of chemical compounds, particularly those with alkylating abilities like methanesulfonamides. The study provides a detailed examination of the genetic impacts, including mutations and chromosome breakages, associated with exposure to EMS (Sega, 1984).

Methane Oxidation and Environmental Applications

Studies on anaerobic oxidation of methane (AOM) with sulfate have elucidated microbial consortia's role in methane's environmental fate. Understanding the lipid biomarker and stable carbon isotope signatures of these processes helps in identifying microbial communities involved in AOM, which is crucial for environmental monitoring and methane management strategies (Niemann & Elvert, 2008).

特性

IUPAC Name |

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-22-15-8-5-7-13(10-15)17(23-2)11-19-24(20,21)12-14-6-3-4-9-16(14)18/h3-10,17,19H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIMAKGWAHBLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)